N-propan-2-ylpiperidine-1-carboxamide

Description

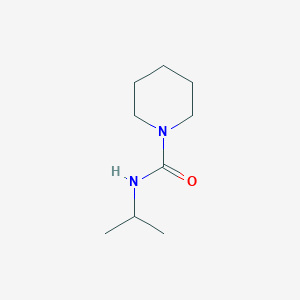

N-Propan-2-ylpiperidine-1-carboxamide is a synthetic organic compound featuring a piperidine ring (a six-membered amine heterocycle) substituted at the 1-position with a carboxamide group. The amide nitrogen is further modified with an isopropyl (propan-2-yl) group.

Properties

Molecular Formula |

C9H18N2O |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

N-propan-2-ylpiperidine-1-carboxamide |

InChI |

InChI=1S/C9H18N2O/c1-8(2)10-9(12)11-6-4-3-5-7-11/h8H,3-7H2,1-2H3,(H,10,12) |

InChI Key |

HSDXWKJHUJMEKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)N1CCCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine-Based Carboxamides

Piperidine derivatives are common in pharmaceuticals due to their conformational flexibility and bioavailability. Key analogs include:

a) N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-2-butenamide

- Structural Differences : Incorporates a phenyl group and a phenylethyl substituent on the piperidine ring, increasing aromaticity and steric bulk.

- Implications : Enhanced lipophilicity compared to N-propan-2-ylpiperidine-1-carboxamide, likely improving blood-brain barrier penetration. Such modifications are typical in psychoactive substances, as seen in retrospective clinical sample analyses .

b) 1-(Cyclobutylmethyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide

Azepane vs. Piperidine Derivatives

The compound 2-(piperidin-4-yl)-N-(propan-2-yl)azepane-1-carboxamide (from American Elements) shares the isopropyl carboxamide group but replaces the piperidine with azepane, a seven-membered ring.

- Key Differences :

- Ring Size : Azepane’s larger ring increases conformational flexibility but may reduce receptor binding specificity.

- Synthetic Accessibility : Piperidine derivatives are generally easier to functionalize due to smaller ring strain.

- Safety Data: Not available for this compound, highlighting a gap in comparative toxicology .

Triazolo-diazepine Analogs

4-(2-Chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine

Comparative Data Table

Research Findings and Gaps

- Pharmacological Profiles : Piperidine carboxamides with aromatic substituents (e.g., phenyl groups) show higher affinity for CNS receptors, but their safety margins remain poorly characterized .

- Synthetic Challenges : Azepane derivatives require more complex synthesis routes, limiting their development compared to piperidine analogs .

- Data Limitations : Experimental data on metabolic stability, toxicity, and binding affinities for this compound are scarce, necessitating further studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.